Computed Lipophilicity (XLogP3-AA) Profiling: 3-Ethyl-piperazin-2-one Versus Regioisomeric and Alkyl-Substituted Piperazin-2-ones
The computed XLogP3-AA value for 3-ethyl-piperazin-2-one is -0.2, compared to -0.5 for the N-ethyl regioisomer (1-ethylpiperazin-2-one), -0.7 for the shorter-chain 3-methyl analog, -0.5 for the gem-dimethyl analog, and -1.1 for unsubstituted piperazin-2-one [1][2][3][4][5]. The 0.3 log unit increase over the 1-ethyl isomer and 0.5 log unit increase over the 3-methyl analog indicate higher predicted membrane permeability for the C-3 ethyl-substituted scaffold.
| Evidence Dimension | XLogP3-AA (computed octanol-water partition coefficient) |
|---|---|
| Target Compound Data | -0.2 |
| Comparator Or Baseline | 1-Ethylpiperazin-2-one: -0.5; 3-Methylpiperazin-2-one: -0.7; 3,3-Dimethylpiperazin-2-one: -0.5; Piperazin-2-one: -1.1 |
| Quantified Difference | Δ = +0.3 vs 1-ethyl isomer; Δ = +0.5 vs 3-methyl analog; Δ = +0.3 vs 3,3-dimethyl analog; Δ = +0.9 vs unsubstituted parent |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025.04.14 |
Why This Matters
Higher predicted lipophilicity of the 3-ethyl scaffold suggests improved passive membrane permeability relative to its regioisomer and shorter-chain analogs, a critical consideration in lead optimization for CNS-targeted or intracellular drug targets.
- [1] PubChem Compound Summary for CID 4712457, 3-Ethylpiperazin-2-one. National Library of Medicine, 2025. View Source
- [2] PubChem Compound Summary for CID 9877366, 1-Ethylpiperazin-2-one. National Library of Medicine, 2025. View Source
- [3] PubChem Compound Summary for CID 5106600, 3-Methylpiperazin-2-one. National Library of Medicine, 2025. View Source
- [4] PubChem Compound Summary for CID 211157, 3,3-Dimethylpiperazin-2-one. National Library of Medicine, 2025. View Source
- [5] PubChem Compound Summary for CID 231360, Piperazin-2-one. National Library of Medicine, 2025. View Source
